N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide
Overview
Description
N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group, which consists of two benzene rings connected by a single bond, and a carboxamide group, which contains a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with N,O-dimethylhydroxylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature . Another method involves the use of trichloroacetonitrile and triphenylphosphine as activating agents for the carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine .
Industrial Production Methods
In an industrial setting, the production of N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation, typically in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The biphenyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylacetamide: Similar in structure but lacks the biphenyl group.
N-methoxy-N-methylbenzamide: Contains a single benzene ring instead of a biphenyl group.
N-methoxy-N-methyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group instead of a biphenyl group.
Uniqueness
N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to participate in π-π interactions and increases its hydrophobicity, making it suitable for applications that require strong non-covalent interactions and solubility in organic solvents .
Properties
IUPAC Name |
N-methoxy-N-methyl-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(18-2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRQMXLVVGLTLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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